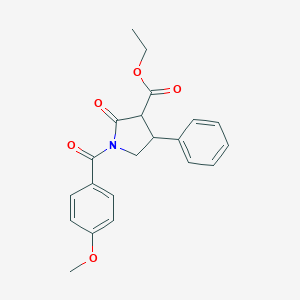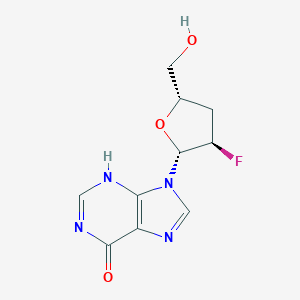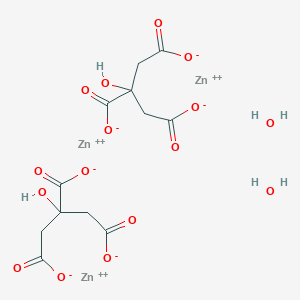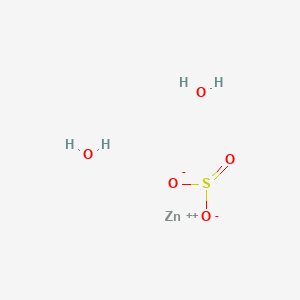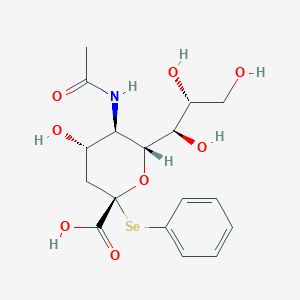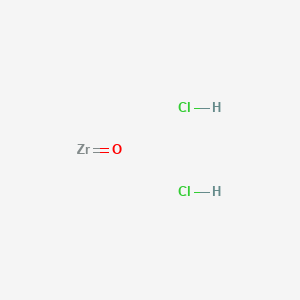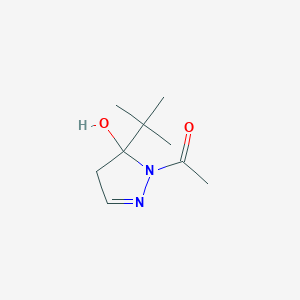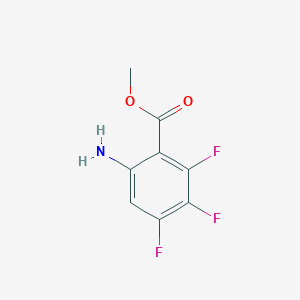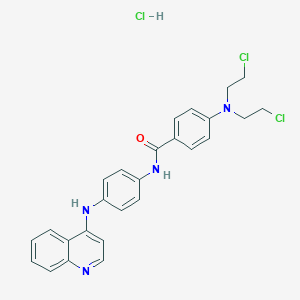
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride, also known as QN-10, is a synthetic compound that has been studied for its potential anti-cancer properties. It belongs to a class of compounds called bis(2-chloroethyl)amines, which have been used in chemotherapy for several decades. QN-10 has been shown to have promising results in pre-clinical studies, and its mechanism of action and physiological effects are still being investigated.
Wirkmechanismus
The exact mechanism of action of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride is still being investigated. However, it is believed to work by inhibiting DNA synthesis and inducing DNA damage in cancer cells. This leads to apoptosis and cell death. This compound has also been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. This compound has also been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has several advantages for lab experiments. It has been shown to have low toxicity in normal cells, making it a promising candidate for further study. Additionally, this compound has been shown to inhibit the growth of several types of cancer cells, making it a potentially broad-spectrum anti-cancer agent. However, this compound has several limitations for lab experiments. It is a synthetic compound that requires several chemical reactions to synthesize, which can be time-consuming and expensive. Additionally, the exact mechanism of action of this compound is still being investigated, which can make it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for the study of 4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents. This compound has been shown to have low toxicity in normal cells, which makes it a promising candidate for combination therapy. Additionally, further investigation of the mechanism of action of this compound could lead to the development of more targeted anti-cancer agents. Finally, the development of more efficient and cost-effective synthesis methods for this compound could make it more accessible for further study.
Synthesemethoden
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride can be synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid to form 4-nitrobenzoic acid. This is followed by the reaction of 4-nitrobenzoic acid with 4-aminophenylhydrazine to form 4-(4-aminophenyl)benzohydrazide. The final step involves the reaction of 4-(4-aminophenyl)benzohydrazide with 4-(2-chloroethyl)aminoquinoline to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(Bis(2-chloroethyl)amino)-N-(4-(4-quinolinylamino)phenyl)benzamide monohydrochloride has been studied for its potential anti-cancer properties in several pre-clinical studies. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for further study.
Eigenschaften
CAS-Nummer |
133041-57-3 |
|---|---|
Molekularformel |
C26H25Cl3N4O |
Molekulargewicht |
515.9 g/mol |
IUPAC-Name |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-5-19(6-12-22)26(33)31-21-9-7-20(8-10-21)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
InChI-Schlüssel |
RWJMMDIEMLXJER-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Andere CAS-Nummern |
133041-57-3 |
Synonyme |
4-[bis(2-chloroethyl)amino]-N-[4-(quinolin-4-ylamino)phenyl]benzamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



